4-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
4-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1353946-07-2) is a piperidine-derived compound featuring a tert-butyl carbamate group and a benzooxazole-thioether substituent. Its molecular formula is C₁₈H₂₄N₂O₃S, with a molecular weight of 348.5 g/mol . The benzooxazole moiety (a bicyclic aromatic system with oxygen and nitrogen atoms) and the sulfide linker (-S-CH₂-) distinguish it from other piperidine-1-carboxylic acid tert-butyl ester derivatives.
Properties
IUPAC Name |
tert-butyl 4-(1,3-benzoxazol-2-ylsulfanylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-18(2,3)23-17(21)20-10-8-13(9-11-20)12-24-16-19-14-6-4-5-7-15(14)22-16/h4-7,13H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUURVRGDAMFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Intermediates:
- 4-(Hydroxymethyl)piperidine : Starting material.
- 4-(Bromomethyl)piperidine-1-carboxylic acid tert-butyl ester : Activated intermediate.
- 2-Mercaptobenzoxazole : Sulfur-containing heterocycle.
Stepwise Preparation Methods
Step 1: Boc Protection of Piperidine
The primary amine of 4-(hydroxymethyl)piperidine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Outcome :
- 4-(Hydroxymethyl)piperidine-1-carboxylic acid tert-butyl ester (yield: ~85–90%).
Step 2: Bromination of Hydroxymethyl Group
The hydroxymethyl group is converted to a bromomethyl derivative to enable nucleophilic substitution.
Outcome :
- 4-(Bromomethyl)piperidine-1-carboxylic acid tert-butyl ester (yield: ~75–80%).
Step 3: Thiol Coupling with 2-Mercaptobenzoxazole
The brominated intermediate reacts with 2-mercaptobenzoxazole via nucleophilic substitution.
Outcome :
Reaction Optimization Data
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Base (Step 3) | K₂CO₃ | Maximizes S-alkylation |
| Solvent (Step 3) | DMF | Enhances solubility |
| Temperature (Step 3) | 50°C | Balances reaction rate and side reactions |
Analytical Characterization
- Molecular Formula : C₁₈H₂₄N₂O₃S.
- Molecular Weight : 348.5 g/mol.
- Spectroscopic Data :
- ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 2.75–3.20 (m, 4H, piperidine), 3.65 (s, 2H, SCH₂), 7.20–7.80 (m, 4H, benzooxazole).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Boc Protection | High selectivity for primary amines | Requires anhydrous conditions |
| Bromination | Efficient activation for substitution | Sensitivity to moisture |
| Thiol Coupling | Mild conditions, scalable | Requires excess thiol reagent |
Industrial-Scale Considerations
- Catalyst Use : Transition-metal-free conditions reduce costs.
- Purification : Chromatography or recrystallization ensures >95% purity.
- Safety : Avoid diazomethane or explosive intermediates.
Chemical Reactions Analysis
Types of Reactions
4-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzooxazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
4-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The benzooxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities with analogs:
Physicochemical and Reactivity Insights
- Sulfur-Containing Groups : The thioether (-S-) in the target compound contrasts with the sulfonyl (-SO₂-) group in the methylsulfonyl acetyl analog (CAS N/A), which increases polarity and oxidation stability .
- Hydrogen-Bonding Capacity: The benzimidazolone derivative (CAS N/A) contains a cyclic urea group, enhancing hydrogen-bond donor/acceptor capacity compared to the target compound’s benzooxazole .
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